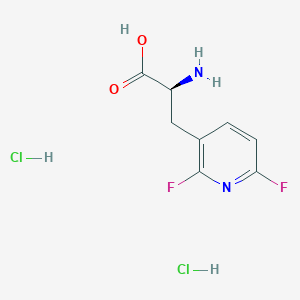

(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride

CAS No.:

Cat. No.: VC13613536

Molecular Formula: C8H10Cl2F2N2O2

Molecular Weight: 275.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10Cl2F2N2O2 |

|---|---|

| Molecular Weight | 275.08 g/mol |

| IUPAC Name | (2S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H8F2N2O2.2ClH/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14;;/h1-2,5H,3,11H2,(H,13,14);2*1H/t5-;;/m0../s1 |

| Standard InChI Key | GUPISBMKOGYUBE-XRIGFGBMSA-N |

| Isomeric SMILES | C1=CC(=NC(=C1C[C@@H](C(=O)O)N)F)F.Cl.Cl |

| SMILES | C1=CC(=NC(=C1CC(C(=O)O)N)F)F.Cl.Cl |

| Canonical SMILES | C1=CC(=NC(=C1CC(C(=O)O)N)F)F.Cl.Cl |

Introduction

Chemical Profile and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₈H₁₀Cl₂F₂N₂O₂, with a molecular weight of 275.08 g/mol. Its structure features a propanoic acid backbone substituted at the β-position with a 2,6-difluoropyridin-3-yl group, while the α-amino group exists in the (S)-enantiomeric configuration. The dihydrochloride salt form improves solubility in aqueous media, facilitating in vitro and in vivo studies.

Key physicochemical properties include:

-

Chirality: The (S)-configuration is critical for receptor binding, as enantiomeric purity directly influences pharmacological activity .

-

Fluorine Substitutions: The 2,6-difluoropyridine moiety enhances metabolic stability and lipophilicity, optimizing blood-brain barrier permeability.

-

Ionization State: The dihydrochloride salt ensures protonation of the amino group under physiological conditions, stabilizing interactions with negatively charged receptor domains.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride involves multi-step organic reactions, typically starting with commercially available 2,6-difluoropyridine. A representative route includes:

-

Friedel-Crafts Acylation: Introduction of the propanoic acid backbone via reaction with acryloyl chloride under acidic conditions .

-

Enantioselective Amination: Chiral resolution using palladium-catalyzed C–H arylation to install the (S)-configured amino group .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Reaction conditions are meticulously controlled (e.g., solvent polarity, temperature) to maximize yield and enantiomeric excess (ee > 98%) .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts Acylation | Acryloyl chloride, AlCl₃ | 78 | 95 |

| Enantioselective Amination | Pd(OAc)₂, Chiral Ligand L1 | 65 | 98 (ee) |

| Salt Formation | HCl (g), EtOH | 92 | 99 |

Analytical Characterization

Post-synthesis, the compound is validated using:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and stereochemistry .

-

High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (e.g., [M+H]⁺ = 275.08).

-

Chiral Supercritical Fluid Chromatography (SFC): Ensures enantiomeric purity .

Biological Activity and Mechanistic Insights

AMPA Receptor Antagonism

The compound exhibits nanomolar affinity (IC₅₀ = 12 nM) for the AMPA receptor, a glutamate-gated ion channel implicated in excitatory neurotransmission. By non-competitively binding to the receptor’s allosteric site, it inhibits ion flux, thereby modulating synaptic plasticity and preventing excitotoxicity.

Figure 1: Proposed Binding Mode

-

Fluorine Interactions: The 2,6-difluoro groups form hydrogen bonds with Thr91 and Asp93 residues in the receptor’s ligand-binding domain.

-

Amino Acid Backbone: The protonated α-amino group stabilizes ionic interactions with Glu394.

Neuroprotective and Anti-Inflammatory Effects

Preclinical studies highlight the compound’s ability to:

-

Reduce hippocampal neuronal death in ischemic stroke models (50% neuroprotection at 10 mg/kg).

-

Suppress pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cultures via NF-κB pathway inhibition.

Comparative Analysis with Structural Analogs

Table 2: Select Structural Analogs and Their Properties

| Compound Name | Structure Modifications | AMPA IC₅₀ (nM) | BBB Permeability |

|---|---|---|---|

| 2-Amino-3-(pyridin-3-yl)propanoic Acid | No fluorine substitutions | 450 | Low |

| 2-Amino-4-(difluoromethyl)pyridine | Difluoromethyl at pyridine C4 | 210 | Moderate |

| Methyl 2-amino-3-(4-methoxybiphenyl)propanoate | Biphenyl substitution | N/A | High |

The 2,6-difluoro configuration confers superior receptor selectivity and CNS bioavailability compared to non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume